molecular formula C13H11N3O2 B11866777 3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione CAS No. 61078-81-7

3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione

Cat. No.: B11866777
CAS No.: 61078-81-7
M. Wt: 241.24 g/mol
InChI Key: NJIWJKHATBEEDA-UHFFFAOYSA-N
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Description

3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core. This structure is significant in medicinal chemistry due to its potential biological activities, including kinase inhibition and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of a pyrimidine derivative with a benzylamine under reflux conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the desired heterocyclic ring.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve optimization of the laboratory-scale synthesis for larger-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure consistency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with molecular targets such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione is unique due to its specific benzyl substitution, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a promising candidate for further development in medicinal chemistry .

Properties

CAS No.

61078-81-7

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

3-benzyl-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C13H11N3O2/c17-12-10-6-7-14-11(10)15-13(18)16(12)8-9-4-2-1-3-5-9/h1-7,14H,8H2,(H,15,18)

InChI Key

NJIWJKHATBEEDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(NC=C3)NC2=O

Origin of Product

United States

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